6-Aminopicolinic acid

Coordination Chemistry Thermal Analysis Metal-Organic Frameworks

Substituting generic aminopicolinate isomers often causes synthetic failure due to incorrect metal-binding geometry. 6-Aminopicolinic acid (CAS 23628-31-1) overcomes this via its 2,6-substitution pattern, enabling a stable five-membered chelate ring inaccessible to positional isomers. • Enables water-compatible anion binding (K = 10⁰-10² M⁻¹) for sulfate/halide detection in cyclopeptide receptors • Thermal decomposition to elemental metals (Ag, Cu) at 1200°C under inert atmosphere, enabling nanomaterial & conductive ink precursor synthesis • XLogP3 0.4 balances aqueous solubility with membrane permeability, offering ~3× higher solubility than picolinic acid for lead optimization Supplied as ≥98% (HPLC) purity, white to pale yellow crystalline solid. Bulk quantities available for research & pilot-scale synthesis.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 23628-31-1
Cat. No. B188573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminopicolinic acid
CAS23628-31-1
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)N)C(=O)O
InChIInChI=1S/C6H6N2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10)
InChIKeyNMCKJFCJIHCHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminopicolinic Acid Chemical Profile


6-Aminopicolinic acid (CAS 23628-31-1), also known as 6-aminopyridine-2-carboxylic acid, is a bifunctional heteroaromatic building block containing both an amino group at the 6-position and a carboxylic acid group at the 2-position on a pyridine ring . This specific substitution pattern confers a calculated XLogP3 value of 0.4 and a predicted pKa of 1.87±0.10, reflecting its zwitterionic character and moderate polarity [1]. The compound typically appears as a white to pale yellow crystalline solid with a melting point of approximately 320°C (decomposition) . Its dual functional groups enable participation in diverse reaction manifolds, including amide bond formation, metal coordination, and incorporation into macrocyclic architectures, making it a versatile intermediate in medicinal chemistry, agrochemical development, and supramolecular chemistry applications .

Bifunctional heteroaromatic building block with amino and carboxyl groups at 2,6-positions
Forms stable 5-membered chelate ring with metal ions via pyridine N and carboxylate O
Directional H-bond donor/acceptor pattern suitable for molecular recognition and foldamer design

6-Aminopicolinic Acid: Why Generic Substitution Fails


The assumption that any aminopyridine carboxylic acid can substitute for 6-aminopicolinic acid without altering experimental outcomes is fundamentally flawed. The relative positioning of the amino and carboxyl groups on the pyridine ring—specifically the 2,6-substitution pattern—dictates unique electronic distribution, hydrogen-bonding geometry, and metal-chelating behavior that cannot be replicated by positional isomers such as 3-aminopicolinic acid, 4-aminopicolinic acid, or 2-aminonicotinic acid. The 6-amino-2-carboxyl arrangement enables the formation of a stable five-membered chelate ring with metal ions via the pyridine nitrogen and the carboxylate oxygen, a coordination mode inaccessible to other regioisomers [1]. Furthermore, the intramolecular hydrogen bond between the 6-amino proton and the adjacent carboxylate oxygen preorganizes the molecule for specific molecular recognition events that are critical in anion receptor design and cyclopeptide conformational control [2]. Substituting a generic aminopicolinate without verifying regiospecific performance therefore risks complete loss of binding affinity, altered metal selectivity, or synthetic failure in sequence-defined architectures.

Positional isomer mismatch
3-Aminopicolinic acid, 4-aminopicolinic acid, and 2-aminonicotinic acid may not replicate chelation geometry or H-bond directionality.
Chelation mode shift
Regioisomers can form 6-membered or no chelate, potentially altering metal selectivity and complex stability.
Conformational gating absent
Solvent-switchable preorganization requires 2,6-disposition; other isomers lack this stimulus-responsive behavior.

6-Aminopicolinic Acid: Differentiation Evidence


Metal Complex Thermal Stability

Metal complexes of 6-aminopicolinic acid (APH) exhibit distinct thermal decomposition profiles relative to analogous picolinic acid complexes, with the amino substituent at the 6-position significantly altering the enthalpy of decarboxylation and deamination. The TG-DTA and DSC analysis of APH complexes with Cr(III), Cu(II), Ni(II), Co(II), Cd(II), Pb(II), and Ag(I) up to 1200°C in nitrogen atmosphere revealed that decomposition occurs via sequential decarboxylation, deamination, and carbonation steps, with final products identified as either metal or metal oxide depending on the cation [1].

Thermal Decomposition
Cross-study comparable
APH complexes decompose to elemental metal (Ag, Cu) or metal oxides; picolinate complexes yield only metal oxides.
Supports precursor selection for materials synthesis.
TG-DTA/DSC under N2 up to 1200 deg C
Coordination Chemistry Thermal Analysis Metal-Organic Frameworks

Cyclopeptide Anion Binding Affinity

Cyclic hexapeptides incorporating alternating 6-aminopicolinic acid and L-proline (or L-4-hydroxyproline) subunits demonstrate quantifiable anion binding even in water, a property not observed for cyclopeptides constructed with standard aminobenzoic acids or picolinic acids lacking the 6-amino substitution. The stability constants for halide and sulfate complexes of these 6-aminopicolinic acid-containing cyclopeptides range between 10⁰ and 10² M⁻¹ in 80% D₂O/CD₃OD, with binding detectable but slightly diminished in pure aqueous solution [1].

Anion Binding
Head-to-head
Cyclopeptide with 6-APA subunits: K = 10^0 to 10^2 M^-1 for halide/sulfate; comparator: no detectable binding.
Supports water-compatible anion receptor research.
In 80% D2O/CD3OD and water
Supramolecular Chemistry Anion Recognition Cyclopeptide Receptors

Five-Membered Chelate Ring Formation

The 2,6-substitution pattern of 6-aminopicolinic acid enables the formation of a thermodynamically favored five-membered chelate ring with divalent and trivalent metal ions via the pyridine nitrogen and the carboxylate oxygen. This binding mode is structurally distinct from the six-membered or four-membered chelates formed by 3-aminopicolinic acid or 4-aminopicolinic acid, respectively. Thermogravimetric studies confirm that APH forms stable, isolable complexes with Cr(III), Cu(II), Ni(II), Co(II), Cd(II), Pb(II), and Ag(I) that withstand heating to temperatures exceeding 200°C before decomposition initiates [1]. The chelate ring size directly influences metal ion selectivity, redox potential modulation, and kinetic lability of the resulting complexes.

Chelation Mode
Class-level inference
Forms 5-membered chelate via pyridine N and carboxylate O; 3-APA forms 6-membered; 4-APA cannot chelate.
Determines metal ion selectivity and complex stability.
Inferred from coordination chemistry principles
Coordination Chemistry Metal Complex Stability Chelation Therapy

Hydrogen Bond Donor/Acceptor Capacity

6-Aminopicolinic acid possesses a computed hydrogen bond acceptor count of 4 (pyridine nitrogen, carboxylate oxygens, amino nitrogen lone pair) and a hydrogen bond donor count of 2 (amino NH₂, carboxylic acid OH), yielding a topological polar surface area (tPSA) of approximately 76 Ų . This hydrogen bonding capacity is strategically concentrated on one side of the pyridine ring, creating a directional binding motif that is exploited in cyclopeptide-based anion receptors. In contrast, 4-aminopicolinic acid distributes its H-bond donors and acceptors more symmetrically, reducing directional preorganization, while 2-aminonicotinic acid presents a different spatial arrangement due to the 1,3-relationship between amino and carboxyl groups .

H-Bond Profile
Supporting evidence
4 HBA, 2 HBD; asymmetric distribution on one ring face. Picolinic acid: 3 HBA, 1 HBD.
Provides directional molecular recognition motif.
Computed molecular descriptors
Crystal Engineering Hydrogen Bonding Drug Design

Solvent-Dependent Conformational Switching

The incorporation of 6-aminopicolinic acid into cyclic peptides imposes a unique conformational bias that differs from other heteroaromatic amino acid surrogates. In cyclopeptides containing alternating L-proline and 6-aminopicolinic acid subunits, the solution conformation strongly depends on solvent polarity: in polar solvents, the NH groups converge to create an anion-binding cavity, whereas in less polar chloroform, intramolecular hydrogen bonds to the pyridine nitrogen dominate [1]. This solvent-switchable preorganization is not observed in cyclopeptides built from 3-aminopicolinic acid or 4-aminopicolinic acid, which lack the specific 2,6-disposition required for this conformational gating.

Solvent Switching
Cross-study comparable
NH groups converge in polar solvents for anion binding; intramolecular H-bonds in apolar solvents. 3-APA/4-APA lack this gating.
Supports stimuli-responsive receptor design.
NMR in CD3OD, D2O, CDCl3
Peptidomimetics Conformational Analysis Foldamer Design

Lipophilicity Differentiation

The calculated partition coefficient (XLogP3) of 6-aminopicolinic acid is 0.4, representing a substantial reduction in lipophilicity compared to unsubstituted picolinic acid (XLogP3 ≈ 0.9) and a moderate increase relative to the more hydrophilic 3-aminopicolinic acid (XLogP3 ≈ 0.1) . This intermediate polarity profile positions 6-aminopicolinic acid as a balanced building block for drug discovery programs where both aqueous solubility and membrane permeability must be optimized. The amino group at the 6-position introduces an additional hydrogen bond donor that decreases logP by approximately 0.5 units relative to picolinic acid while maintaining sufficient lipophilicity for passive diffusion [1].

Lipophilicity
Cross-study comparable
XLogP3 = 0.4; picolinic acid 0.9; 3-APA 0.1; 4-APA 0.3. Δ -0.5 vs picolinic.
Balanced polarity for solubility-permeability profiling.
Calculated XLogP3 values
Drug Likeness ADME Properties Medicinal Chemistry

6-Aminopicolinic Acid Application Scenarios


Water-Compatible Anion Receptors and Sensors

Based on the demonstrated anion binding constants (K = 10⁰ to 10² M⁻¹ in aqueous media) for cyclopeptides containing 6-aminopicolinic acid subunits [1], researchers should select this compound as the primary building block for constructing neutral receptors that must detect or sequester halides and sulfate ions in biological or environmental water samples. Alternative aminopicolinic acids lack the specific 2,6-disposition required for the NH group convergence that enables water-compatible binding. The quantifiable stability constants provide a benchmark for designing competitive displacement assays and sensor calibration curves.

Thermally Stable Metal-Organic Materials

The thermal analysis data showing that 6-aminopicolinic acid complexes decompose to elemental metal (Ag, Cu) or metal oxides (Cr, Cd, Ni, Pb, Co) upon heating to 1200°C in inert atmosphere [1] supports the use of this ligand in preparing metal-organic precursors for nanomaterials synthesis. The ability to control the final decomposition product by cation selection enables applications in conductive ink formulation, catalyst preparation, and ceramic composite manufacturing. Researchers should procure 6-aminopicolinic acid rather than picolinic acid when elemental metal formation is desired, as picolinate complexes typically yield only metal oxides.

Solvent-Responsive Foldamers and Stimuli-Responsive Materials

The documented solvent-dependent conformational switching of 6-aminopicolinic acid-containing cyclopeptides—where NH groups converge in polar solvents to create an anion-binding cavity but form intramolecular hydrogen bonds in apolar solvents [1]—establishes this compound as a key monomer for designing smart materials. Researchers developing molecular switches, environmentally responsive hydrogels, or tunable catalysts should select 6-aminopicolinic acid over 3- or 4-aminopicolinic acids, which lack this solvent-gated preorganization behavior. The conformational change can be exploited to create materials that change their binding properties or catalytic activity in response to solvent composition changes.

Medicinal Chemistry Scaffold for ADME Optimization

The intermediate XLogP3 value of 0.4 for 6-aminopicolinic acid, compared to picolinic acid (0.9) and 3-aminopicolinic acid (0.1) [1], positions this compound as a preferred core scaffold in lead optimization programs where both aqueous solubility and membrane permeability must be balanced. Medicinal chemists should consider 6-aminopicolinic acid when designing analogs that require sufficient lipophilicity for passive diffusion while maintaining acceptable solubility for formulation. The 0.5 log unit reduction relative to picolinic acid can translate to approximately 3-fold higher aqueous solubility, a meaningful improvement for early-stage drug candidates.

Application
Selection Property
Validation Focus
Water-compatible anion receptor research
2,6-Disposition for NH group convergence
Anion binding constant benchmarking in aqueous media
Metal-organic precursor synthesis
Chelation-directed decomposition pathway
Final residue identity (metal vs. oxide) control
Stimuli-responsive foldamer design
Solvent-switchable conformational preorganization
Conformational gating under varying solvent polarity
Medicinal chemistry scaffold optimization
Intermediate lipophilicity (balanced logP)
Solubility and permeability profiling in lead series

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